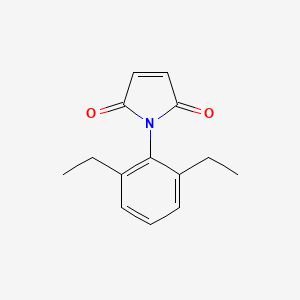
1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione
概要
説明
The compound “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a 2,6-diethylphenyl group (a phenyl group with ethyl groups at the 2 and 6 positions) .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” were not found in the search results .Chemical Reactions Analysis
The chemical reactions involving “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would depend on its specific molecular structure and the conditions under which it is reacted. Unfortunately, specific reaction data for this compound was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” would be determined by its specific molecular structure. These might include properties such as melting point, boiling point, solubility, and stability .科学的研究の応用
Biodegradation of Herbicides
N-(2,6-DIETHYLPHENYL)MALEIMIDE: is structurally related to certain herbicide degradation products. For instance, the biodegradation of alachlor, a widely used herbicide, involves the breakdown into compounds including 2,6-diethylaniline , which is structurally similar to N-(2,6-DIETHYLPHENYL)MALEIMIDE . This suggests potential applications in environmental bioremediation, where such compounds could be used to study the degradation pathways or even enhance the breakdown of herbicides in contaminated environments.
Synthesis in Green Chemistry
The compound is used in the synthesis of substituted N-phenylmaleimides , which are valuable in green chemistry. These compounds serve as precursors in the Diels–Alder reaction, a cornerstone of synthetic organic chemistry that allows for the efficient construction of six-membered rings . This reaction is pivotal in the synthesis of natural products and pharmaceuticals, making N-(2,6-DIETHYLPHENYL)MALEIMIDE an important compound in developing environmentally friendly synthetic routes.
Antimicrobial and Cytostatic Activities
N-(2,6-DIETHYLPHENYL)MALEIMIDE: derivatives have been studied for their antimicrobial properties. They affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall, indicating a potential application as antifungal agents. Moreover, these compounds have shown cytostatic activity, suggesting their use in cancer research as inhibitors of cell proliferation .
Chemical Reactivity Studies
The reactivity of N-substituted maleimides , including N-(2,6-DIETHYLPHENYL)MALEIMIDE , is of significant interest in chemical research. Their reactivity can be harnessed in various synthetic applications, such as the formation of polymers or the development of new materials with specific properties .
Polymer Science
In polymer science, N-(2,6-DIETHYLPHENYL)MALEIMIDE plays a role in the radical copolymerization process. The presence of N-substituents on maleimides influences the sequence control during copolymerization, which is crucial for determining the physical properties of the resulting polymers . This application is particularly relevant for creating materials with tailored mechanical and thermal properties.
Organic Synthesis Education
N-(2,6-DIETHYLPHENYL)MALEIMIDE: is also used in educational settings, particularly in undergraduate organic chemistry laboratories. It serves as a practical example to teach multi-step synthesis, exposing students to the principles of green chemistry and synthetic problem-solving .
Environmental and Green Processes
The compound’s relevance in environmental and green processes is underscored by its role in the biodegradation of pollutants and its use in green synthetic methods. Its involvement in the breakdown of herbicides and potential to improve environmental health through bioremediation strategies is a testament to its versatility .
作用機序
Target of Action
Similar compounds such as n-ethylmaleimide have been found to target proteins like galectin-10 . Galectin-10 is a protein that plays a crucial role in immune response modulation.
Mode of Action
N-substituted maleimides, a class of compounds to which n-(2,6-diethylphenyl)maleimide belongs, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that N-(2,6-DIETHYLPHENYL)MALEIMIDE might interact with its targets, leading to changes in the biochemical pathways involved in cell wall synthesis.
Biochemical Pathways
As mentioned above, N-substituted maleimides can affect the biosynthesis of chitin and β(1,3)glucan . These components are crucial for the structural integrity of the fungal cell wall. Therefore, the compound’s action could lead to the disruption of the cell wall, affecting the survival and growth of the fungus.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that the compound’s action might lead to the disruption of the fungal cell wall, affecting the survival and growth of the fungus .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(15)17/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOKVKHZEYOLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306436 | |
| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
38167-72-5 | |
| Record name | 38167-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







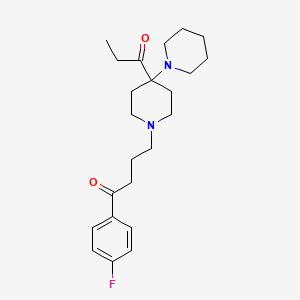

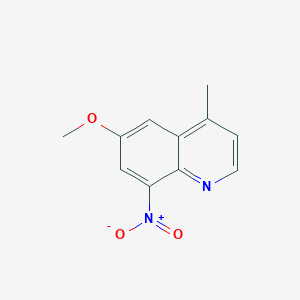
![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)

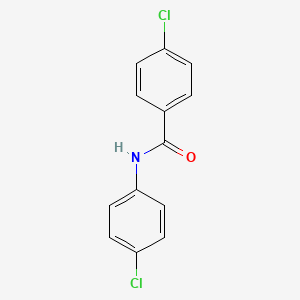
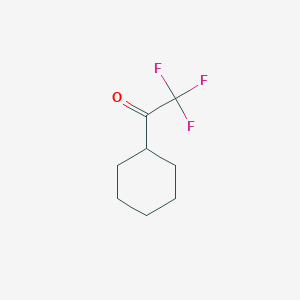
![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)

